1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone
CAS No.: 897474-00-9
Cat. No.: VC6563055
Molecular Formula: C20H18N4O4S
Molecular Weight: 410.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897474-00-9 |
|---|---|
| Molecular Formula | C20H18N4O4S |
| Molecular Weight | 410.45 |
| IUPAC Name | 1-[4-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone |
| Standard InChI | InChI=1S/C20H18N4O4S/c1-13(25)14-2-4-15(5-3-14)19(26)22-8-10-23(11-9-22)20-21-17-7-6-16(24(27)28)12-18(17)29-20/h2-7,12H,8-11H2,1H3 |
| Standard InChI Key | JMWFCRYRCBTXKT-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a central phenyl ring substituted with two functional groups:
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An ethanone moiety (–COCH₃) at the para position.
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A piperazine-1-carbonyl linker connected to a 6-nitrobenzo[d]thiazol-2-yl group.
The benzo[d]thiazole scaffold contains a nitro (–NO₂) substituent at position 6, enhancing its electron-withdrawing properties and potential bioactivity .
Theoretical Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 410.45 g/mol (calculated via atomic mass summation).
Comparative Analysis with Analogues
Synthesis and Characterization
Synthetic Pathways
The synthesis likely follows modular steps observed in related benzothiazole-piperazine hybrids :
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Formation of 6-nitrobenzo[d]thiazol-2-amine: Nitration of benzo[d]thiazol-2-amine introduces the nitro group.
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Piperazine Functionalization: Coupling the amine with piperazine via nucleophilic substitution.
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Carbonyl Bridging: Reaction of the piperazine derivative with 4-(chlorocarbonyl)phenyl ethanone to form the final product.
Key Reaction:
Spectroscopic Characterization
Expected Spectral Features:
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¹H NMR:
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IR: Strong stretches for carbonyl () and nitro () groups.
Physicochemical and ADMET Properties
Predicted Properties:
| Property | Value | Method/Reference |
|---|---|---|
| LogP | 3.2 (estimated) | ChemDraw® |
| Solubility (Water) | <1 µg/mL | Analog-based extrapolation |
| pKa | 7.1 (piperazine NH) | MarvinSketch® |
Future Research Directions
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Synthesis Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis).
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Biological Screening: Prioritize assays for VEGFR-2 inhibition and cytotoxicity.
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Computational Modeling: Molecular dynamics simulations to refine binding hypotheses.
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